molecular formula C15H16N2O2 B2667827 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034296-58-5

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2667827
CAS No.: 2034296-58-5
M. Wt: 256.305
InChI Key: KRVCRFPSKWNUOB-UHFFFAOYSA-N
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Description

1-(1-(1H-Indole-2-carbonyl)pyrrolidin-3-yl)ethanone is a synthetic chemical building block of significant interest in medicinal chemistry research due to its hybrid structure incorporating both an indole and a pyrrolidine ring. The indole scaffold is a privileged structure in drug discovery, known to bind with high affinity to multiple receptors and is found in compounds with a broad spectrum of pharmacological activities . This particular analog is positioned for investigation in several high-value research areas. Primarily, indole derivatives are extensively explored as potential anti-tubercular agents, with some analogs acting as novel non-covalent inhibitors of the bacterial enzyme DprE1, a promising target against Mycobacterium tuberculosis . Furthermore, the indole nucleus is a recognized pharmacophore in developing new anti-inflammatory compounds. Research on similar structures has shown that N-substituted indole derivatives can exhibit potent activity by inhibiting key pathways like COX-2 and NF-κB, which are central to the inflammatory response . The structural motif of an indole carbonyl linked to a pyrrolidine ring presents a versatile core for designing novel bioactive molecules, making this compound a valuable reagent for synthesizing more complex derivatives aimed at these and other targets, including antiviral and anticancer research .

Properties

IUPAC Name

1-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(18)12-6-7-17(9-12)15(19)14-8-11-4-2-3-5-13(11)16-14/h2-5,8,12,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVCRFPSKWNUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone possess significant antimicrobial properties. For instance, compounds synthesized through one-pot reactions demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Potential

Research indicates that this compound may exhibit anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The presence of the indole structure is often associated with enhanced anticancer activity due to its ability to interact with multiple cellular targets .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by El-Sawy et al. reported on the synthesis of various indole derivatives, including 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In a research project focused on cancer therapeutics, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The study found that specific analogs induced significant cell death at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that these effects were mediated through caspase activation and mitochondrial dysfunction .

Data Tables

Activity Tested Concentration Results
Antimicrobial8 µg/mLEffective against Staphylococcus aureus
Anticancer (HeLa)10 - 50 µMInduced apoptosis via caspase activation
NeuroprotectionVariesReduced oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Key Structural Differences:

  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone): Replaces indole with a dihydroindenyl group and introduces a phenyl-pyrrolidinyl ethanone backbone.
  • 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone: Substitutes the pyrrolidine-carbonyl group with a phenylsulfonyl moiety at the indole-3-position. The sulfonyl group enhances stability but reduces nucleophilicity compared to the target compound’s carbonyl linker .
  • S-16924 ((R)-2-{1-[2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl}-1-(4-fluoro-phenyl)-ethanone): Features a fluorophenyl group and benzo[1,4]dioxin substituent.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Aromatic System
Target Compound Indole-2-carbonyl-pyrrolidine Ethanone at pyrrolidin-3-yl Indole
Indapyrophenidone Dihydroindenyl-pyrrolidine Phenyl, pyrrolidinyl-ethanone Dihydroindene
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Indole-3-sulfonyl Phenylsulfonyl Indole
S-16924 Pyrrolidine-ethanone Fluorophenyl, benzo[1,4]dioxin-oxyethyl Benzo[1,4]dioxin, fluorophenyl

Reactivity :

  • The indole NH in the target compound is susceptible to electrophilic substitution (e.g., sulfonation, halogenation), whereas tosyl-protected pyrrole derivatives (e.g., 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone) exhibit reduced nucleophilicity .
  • The carbonyl group in the target compound may participate in nucleophilic additions, similar to other ethanone derivatives, but steric hindrance from the pyrrolidine ring could modulate reactivity .
Physicochemical Properties

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~300 (estimated) Not reported Moderate (polar aprotic solvents)
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone 279.34 104–106 Low in water, soluble in ethyl acetate
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 299.34 Not reported Likely low (hydrophobic sulfonyl group)
S-16924 413.45 Not reported High lipophilicity (fluorophenyl)
  • The target’s indole system may confer higher melting points compared to non-aromatic analogs (e.g., pyrrole derivatives in ) due to enhanced crystallinity .
  • The pyrrolidine ring’s flexibility could improve solubility in polar solvents relative to rigid bicyclic systems (e.g., indapyrophenidone) .
Spectroscopic Data

Key Spectral Signatures:

  • IR Spectroscopy: The target compound’s carbonyl groups (indole-2-carbonyl and ethanone) are expected to absorb near 1650–1700 cm⁻¹, similar to 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (1651 cm⁻¹) .
  • ¹H NMR : The indole NH proton should resonate near δ 10–12 ppm, while pyrrolidine protons appear as multiplet signals around δ 2.5–3.5 ppm, as seen in S-16924 .

Biological Activity

1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone can be described as follows:

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • Functional Groups : Indole, carbonyl, and pyrrolidine.

This compound features an indole moiety linked to a pyrrolidine ring through a carbonyl group, which is critical for its biological activity.

1. Anticancer Properties

Research has indicated that compounds related to the indole scaffold exhibit notable anticancer activity. One study highlighted the synthesis of various indole derivatives, including those with pyrrolidinyl linkers, and evaluated their cytotoxicity against cancer cell lines such as MDA-MB-231 and HepG2. The findings suggested that specific substitutions on the indole ring significantly enhanced anticancer activity, with some derivatives showing IC50 values as low as 7.2 µM against MDA-MB-231 cells .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in several studies. For instance, a related compound demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases. The IC50 values for these activities were determined using spectrophotometric methods, showcasing the importance of structural modifications in enhancing enzyme inhibition .

3. Cannabinoid Receptor Activity

Structure-activity relationship studies have shown that modifications to the indole structure can influence binding affinity to cannabinoid receptors (CB1 and CB2). Compounds with flexible linkers between the indole and phenyl rings exhibited increased potency in binding assays, indicating that the spatial arrangement of functional groups is vital for receptor interaction . For instance, a derivative with a piperidinyl linker showed reduced potency compared to those with more flexible alkyl linkers.

Case Study 1: Antitumor Activity Assessment

In a recent study, researchers synthesized a series of indole derivatives and evaluated their antitumor effects in vivo. The most potent compound demonstrated significant tumor growth inhibition in xenograft models, supporting the hypothesis that indole-based compounds could serve as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. The study revealed that certain derivatives could effectively inhibit AChE and BChE, leading to improved cognitive function in treated animals .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how different substituents affect biological activity. Key findings include:

Compound StructureActivity TypeIC50 Value
Indole with diethylamino groupCB1 Inhibition79 nM
Indole with piperidinyl groupCB1 Inhibition212 nM
Indole derivatives with halogen substitutionsAChE InhibitionVaries

These results demonstrate that both the type of substituent and its position on the indole ring significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)ethanone?

  • Methodological Answer : A three-component synthesis approach catalyzed by iodine (I₂) is commonly employed for pyrrole derivatives. For example, reactions involving indole-2-carbonyl chloride and pyrrolidin-3-yl precursors can be conducted under reflux in ethanol. The crude product is purified via column chromatography (ethyl acetate/petroleum ether mixtures) and characterized using IR and ¹H NMR spectroscopy .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point (Mp) Analysis : Compare experimental values (e.g., 104–106°C) with literature data to assess purity .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1651 cm⁻¹ and indole/pyrrolidine ring vibrations (3059–1402 cm⁻¹) .
  • ¹H NMR : Look for signals corresponding to acetyl groups (δ ~2.10–2.42 ppm) and aromatic protons (δ ~6.67–7.50 ppm) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation (H335) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational tools aid in optimizing synthetic routes for this compound?

  • Methodological Answer : AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) analyze feasible one-step pathways by scoring precursor relevance and reaction plausibility. For instance, coupling indole-2-carboxylic acid with pyrrolidin-3-yl ethanone derivatives might be prioritized using heuristic scoring and template-based predictions .

Q. How should researchers resolve discrepancies in thermal data (e.g., melting points) across studies?

  • Methodological Answer : Cross-validate experimental conditions:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to confirm stability during Mp determination .
  • Sublimation Enthalpy (ΔsubH°) : Use calorimetry (e.g., ±1.0 kJ/mol accuracy) to verify thermodynamic consistency with literature values (e.g., 81.3 kJ/mol at 285 K) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Step Optimization : Adjust reaction time (e.g., 24–30 hours for enolate formation) and stoichiometry (e.g., 40% NaOH for Claisen-Schmidt condensations) .
  • Purification : Use gradient elution in column chromatography (e.g., ethyl acetate:petroleum ether from 4:6 to 7:3) to isolate intermediates .

Q. How can spectroscopic data be interpreted to confirm stereochemical outcomes?

  • Methodological Answer :

  • NOESY/ROESY NMR : Detect spatial proximity between indole C2-H and pyrrolidine C3-H protons to assign relative configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Data Contradiction Analysis

Q. Why do IR spectra of similar compounds show variability in carbonyl peak positions?

  • Methodological Answer : Solvent effects (e.g., CCl₄ vs. CS₂) and hydrogen bonding can shift C=O stretches by ±10 cm⁻¹. For accuracy, report spectra in standardized solvents (e.g., 10% CCl₄ for 3800–1340 cm⁻¹) .

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